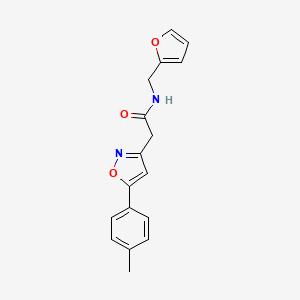

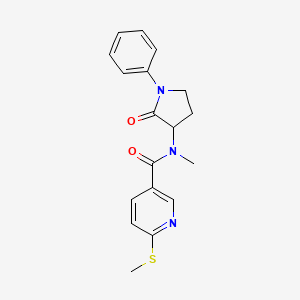

![molecular formula C22H17FO2 B2984858 (2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 1152162-39-4](/img/structure/B2984858.png)

(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one, also known as BFPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. In

Scientific Research Applications

Anticancer Activity

Chalcone derivatives have been extensively studied for their anticancer properties. They can act on various stages of cancer development, including tumor initiation, promotion, and progression. These compounds are known to induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with the cell cycle . The presence of the reactive α,β-unsaturated system in the chalcone’s rings is crucial for these activities. Structural modifications, such as adding substituent groups to the aromatic ring, can enhance the anticancer potency and reduce toxicity .

Antimicrobial Activity

Chalcones exhibit significant antibacterial and antifungal effects. They can inhibit the growth of a wide range of bacteria and fungi, making them potential candidates for treating infectious diseases. Some chalcone compounds have been found to overcome antibiotic resistance, making bacteria susceptible to antibacterial compounds . This is particularly important in the era of increasing antibiotic resistance.

Anti-inflammatory Properties

The anti-inflammatory properties of chalcone derivatives are well-documented. They can modulate inflammatory pathways by inhibiting enzymes involved in the production of pro-inflammatory cytokines . This makes them potential therapeutic agents for treating chronic inflammatory diseases.

Antioxidant Effects

Chalcones are known to possess antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress . This is beneficial in preventing oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders.

Antidiabetic Activity

Research has shown that chalcone derivatives can have antidiabetic effects by modulating glucose metabolism and improving insulin sensitivity . They may also protect pancreatic β-cells from damage, which is crucial for maintaining insulin production.

Cardiovascular Benefits

Chalcone derivatives can exhibit cardiovascular activity by affecting various factors such as blood pressure and cholesterol levels . They may also protect against atherosclerosis by preventing the oxidation of low-density lipoprotein (LDL) cholesterol.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of chalcone derivatives. They may offer protection against neurodegenerative diseases like Alzheimer’s and Parkinson’s by inhibiting the aggregation of toxic proteins and reducing neuroinflammation .

Antimalarial and Antiprotozoal Activity

Chalcones have shown potential as antimalarial and antiprotozoal agents. They can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, and other protozoan parasites . This opens up possibilities for developing new treatments for parasitic infections.

properties

IUPAC Name |

(E)-1-(4-fluorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FO2/c23-20-11-9-19(10-12-20)22(24)15-8-17-6-13-21(14-7-17)25-16-18-4-2-1-3-5-18/h1-15H,16H2/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXGPHFRFJTQNH-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2984775.png)

![4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2984776.png)

![2-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2984777.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2984781.png)

![5-[(2-Naphthyloxy)methyl]-2-furohydrazide](/img/structure/B2984793.png)

![5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B2984795.png)

![N-[[5-benzylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2984796.png)

![3-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B2984798.png)